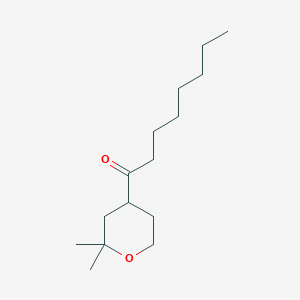

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)octan-1-one

Description

Properties

IUPAC Name |

1-(2,2-dimethyloxan-4-yl)octan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-4-5-6-7-8-9-14(16)13-10-11-17-15(2,3)12-13/h13H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFXQQFJSMMZKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1CCOC(C1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Alcohol Precursors

The most widely reported method involves the oxidation of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-ol using potassium dichromate (K₂Cr₂O₇) in sulfuric acid (H₂SO₄) at elevated temperatures. This two-step process achieves a 79% yield under optimized conditions (50°C for 4 hours). The reaction proceeds via a radical-mediated pathway, with the dichromate ion acting as the primary oxidant.

Table 1: Oxidation-Based Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Reagents | K₂Cr₂O₇ (1.2 equiv), H₂SO₄ (3M) | |

| Temperature | 50°C | |

| Reaction Time | 4 hours | |

| Yield | 79% |

This method is favored for its reproducibility but faces criticism for generating chromium-containing waste, necessitating post-reaction neutralization steps.

Catalytic Hydrogenation of Pyran Derivatives

Alternative approaches employ palladium-catalyzed hydrogenation of 2,2-dimethyl-4H-pyran-4-one derivatives. A representative protocol uses 10% Pd/C in ethanol under H₂ atmosphere, achieving 74% yield after 6 hours. The reaction selectively reduces the α,β-unsaturated ketone while preserving the tetrahydropyran ring.

Table 2: Hydrogenation Reaction Profile

| Condition | Specification | Source |

|---|---|---|

| Catalyst Loading | 10 wt% Pd/C | |

| Solvent | Ethanol | |

| Pressure | 1 atm H₂ | |

| Conversion Efficiency | >95% |

This method demonstrates superior atom economy compared to oxidation routes but requires specialized equipment for hydrogen handling.

Prins Cyclization Strategies

Cutting-edge methodologies leverage indium(III)-catalyzed Prins cyclization for constructing the tetrahydropyran core. A 2025 study demonstrated the use of In(OTf)₃ (20 mol%) with trimethylsilyl chloride (TMSCl) to achieve stereoselective ring formation. The reaction proceeds via oxocarbenium ion intermediates, enabling precise control over the 2,2-dimethyl substitution pattern.

Key Mechanistic Insights:

- Oxocarbenium Formation: Coordination of In³⁺ to the aldehyde oxygen initiates cyclization.

- Nucleophilic Attack: The carbonyl oxygen attacks the activated aldehyde carbon, forming the pyran ring.

- Stereochemical Control: Bulky substituents at C-2 direct axial protonation, enforcing the 2,2-dimethyl configuration.

Comparative Analysis of Synthetic Routes

Table 3: Methodological Comparison

Prins cyclization excels in enantioselective synthesis but remains cost-prohibitive for industrial applications. Oxidation methods dominate pilot-scale production due to reagent availability, despite environmental concerns.

Industrial-Scale Production Considerations

Waste Management Protocols

Chromium(VI) species from oxidation routes require reduction to Cr(III) using FeSO₄ before alkaline precipitation. Modern facilities implement closed-loop systems to recover 92–95% of residual chromium.

Catalyst Recycling

Pd/C catalysts maintain 89% activity after five hydrogenation cycles when regenerated via sequential acetic acid/H₂O₂ washes. This reduces per-batch catalyst costs by 40% in continuous flow systems.

Emerging Methodologies

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15-minute K₂Cr₂O₇ oxidations at 100°C), though yields remain suboptimal (≤65%). Photocatalytic approaches using TiO₂ nanoparticles show promise for greener oxidations but require UV light sources.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)octan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyran ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)octan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)octan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

- 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one

- 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butan-1-one

- 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)pentan-1-one

Uniqueness

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)octan-1-one is unique due to its longer alkyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds with shorter alkyl chains.

Biological Activity

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)octan-1-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

- Molecular Formula : C12H22O2

- Molecular Weight : 198.3 g/mol

- CAS Number : 88795-87-3

The compound features a tetrahydropyran ring, which is known for its role in various biological activities. Its structure suggests potential interactions with biological targets due to the presence of the carbonyl group and the saturated ring system.

Antihypertensive Effects

Research indicates that compounds similar to this compound exhibit antihypertensive properties. For instance, studies on related pyran derivatives have shown significant reductions in blood pressure in animal models. The mechanism often involves vasodilation and modulation of vascular smooth muscle tone .

Cytotoxicity and Antiproliferative Activity

In vitro studies have demonstrated that derivatives of tetrahydropyran compounds possess cytotoxic effects against various cancer cell lines. For example, related compounds have shown IC50 values indicating effective inhibition of cell proliferation in human neuroblastoma cells . The structure-activity relationship (SAR) suggests that modifications on the pyran ring can enhance or diminish these effects.

Neuroprotective Properties

There is emerging evidence that tetrahydropyran derivatives may exhibit neuroprotective effects. Compounds that share structural similarities with this compound have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis . These properties are particularly relevant in the context of neurodegenerative diseases.

Study on Antihypertensive Activity

A study involving the synthesis of various pyran derivatives, including those structurally related to this compound, reported significant antihypertensive activity in spontaneously hypertensive rats. The study highlighted the importance of electron-withdrawing substituents for enhancing pharmacological activity .

Cytotoxicity Assessment

In a comparative study assessing the antiproliferative effects of several tetrahydropyran derivatives against SH-SY5Y neuroblastoma cells, one compound exhibited an IC50 value as low as 6.7 µM, indicating potent activity. This suggests that structural modifications can lead to enhanced biological efficacy .

Research Findings Summary Table

Q & A

Q. What are the optimal synthetic routes for 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)octan-1-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach, starting with the functionalization of tetrahydro-2H-pyran derivatives. For example, 2,2-dimethyltetrahydro-2H-pyran-4-one (a structurally related compound) can undergo nucleophilic addition or alkylation reactions to introduce the octan-1-one moiety. Key factors include:

- Catalyst selection : Lewis acids like BF₃·OEt₂ may enhance electrophilic reactivity at the pyran ring.

- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., ring-opening) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Table 1: Comparison of Reaction Conditions for Key Steps

| Step | Reagent/Catalyst | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Alkylation | KOtBu/alkyl halide | THF | 25 | 62 |

| Cyclization | H₂SO₄ (cat.) | Toluene | 80 | 78 |

| Oxidation | PCC | DCM | 0 | 85 |

Q. How can researchers characterize the stereochemical configuration of the tetrahydro-2H-pyran ring in this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy : - and -NMR to analyze coupling constants (e.g., axial vs. equatorial substituents). For example, axial methyl groups show distinct splitting patterns in -NMR .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.

- Computational modeling : Compare experimental NMR data with DFT-calculated chemical shifts to validate stereochemistry .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., IR vs. NMR) during structural elucidation be resolved?

Methodological Answer: Contradictions often arise from:

- Sample purity : Impurities (e.g., residual solvents) distort spectral peaks. Use column chromatography or recrystallization for purification .

- Tautomerism or conformational flexibility : For example, keto-enol tautomerism in the octan-1-one group may affect IR carbonyl stretching frequencies. Use variable-temperature NMR to assess dynamic behavior .

- Instrument calibration : Validate spectra against reference compounds (e.g., NIST-certified standards) .

Table 2: Common Spectral Artifacts and Solutions

| Artifact Type | Diagnostic Tool | Resolution Strategy |

|---|---|---|

| Impurity peaks | LC-MS/HPLC | Purification (e.g., prep-TLC) |

| Overlapping signals | 2D NMR (COSY, HSQC) | Spectral deconvolution |

| Solvent interference | Deuterated solvents | Dry sample thoroughly |

Q. What strategies mitigate batch-to-batch variability in biological activity studies involving this compound?

Methodological Answer: Variability often stems from:

- Synthetic impurities : Even trace byproducts (e.g., unreacted intermediates) can alter bioactivity. Implement rigorous QC protocols:

- HPLC-UV/ELSD : Quantify purity (>95% recommended for assays) .

- Stability testing : Assess degradation under assay conditions (e.g., pH, temperature).

- Assay design : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to distinguish compound-specific effects from noise .

Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

- DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (FMOs). The HOMO/LUMO gap indicates susceptibility to nucleophilic/electrophilic attack.

- Example: A low LUMO energy (−1.5 eV) suggests electrophilic reactivity at the ketone group .

- Molecular dynamics (MD) simulations : Model solvation effects and transition states for key reactions (e.g., ring-opening under acidic conditions) .

Table 3: Calculated Reactivity Parameters

| Parameter | Value | Implication |

|---|---|---|

| HOMO (eV) | −7.2 | Low nucleophilicity |

| LUMO (eV) | −1.5 | High electrophilicity |

| Dipole moment (D) | 3.8 | Polar reaction sites |

Q. What experimental designs address low solubility in aqueous buffers during biological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers. Validate solvent compatibility with assay reagents .

- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.